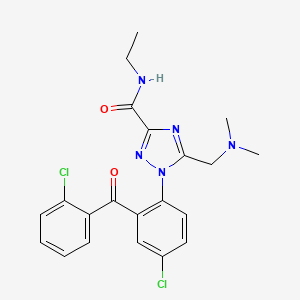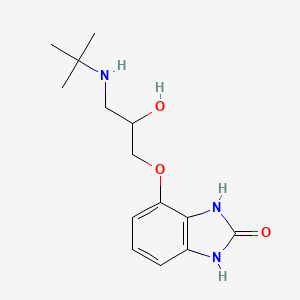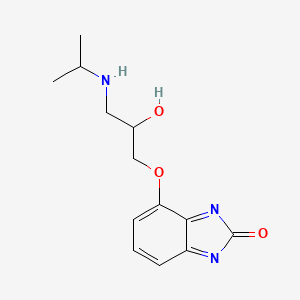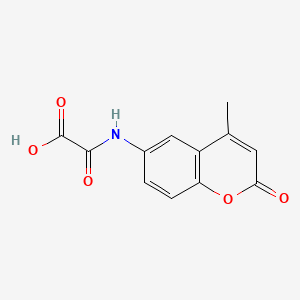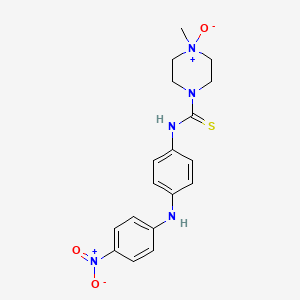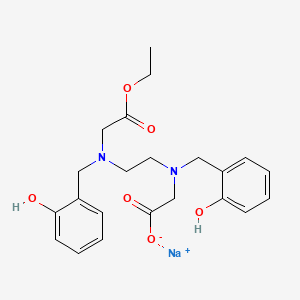
Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
Descripción general
Descripción
CGP-75254A is a novel oral iron chelator.
Aplicaciones Científicas De Investigación
Chemoselective Arylsulfonylation : Penso et al. (2003) discussed the transformation of methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine into 2-arylsulfonamido esters. This process was achieved without protecting the phenolic hydroxy group, indicating potential applications in selective synthesis techniques (Penso et al., 2003).
Peptide Synthesis : Svete et al. (1997) utilized ethyl 2-benzoyl-3-dimethylaminopropenoate for the protection of the amino group in peptide synthesis. This process included the synthesis of N-(2-benzoylamino-2-methoxycarbonylvinyl-1)glycine and its derivatives, highlighting the role of glycine derivatives in peptide chain formation (Svete et al., 1997).
Kinetic Studies and Catalysis : Shoukry et al. (2010) studied the kinetics of base hydrolysis of amino acid esters catalyzed by specific complexes. This study underscores the utility of glycine esters in understanding reaction kinetics and catalysis mechanisms (Shoukry et al., 2010).
Thermosensitive Properties of Phosphazene Derivatives : Uslu et al. (2017) synthesized phosphazene derivatives with amino acid esters, including glycine ethyl ester, to study their thermosensitive properties. This research is significant for biomedical applications, particularly in drug delivery systems (Uslu et al., 2017).
Synthesis of Haptens with Morphine Skeleton : Köteles et al. (2020) discussed synthesizing haptens with a morphine skeleton, where glycine ethyl ester played a role in forming N-carboxymethyl- and N-carboxyethyl-normorphine derivatives. This study contributes to the field of immunotherapy and addiction treatment (Köteles et al., 2020).
Propiedades
Número CAS |
199485-26-2 |
|---|---|
Nombre del producto |
Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt |
Fórmula molecular |
C22H27N2NaO6 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
sodium;2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C22H28N2O6.Na/c1-2-30-22(29)16-24(14-18-8-4-6-10-20(18)26)12-11-23(15-21(27)28)13-17-7-3-5-9-19(17)25;/h3-10,25-26H,2,11-16H2,1H3,(H,27,28);/q;+1/p-1 |
Clave InChI |
GEDCAPDTGTYAND-UHFFFAOYSA-M |
SMILES isomérico |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+] |
SMILES |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+] |
SMILES canónico |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
199485-26-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CGP-75254A; CGP 75254A; CGP75254A; UNII-94KC20I6YX. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



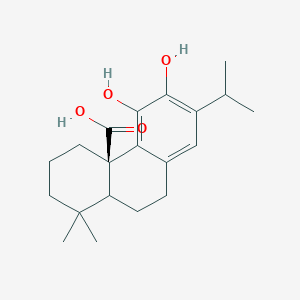
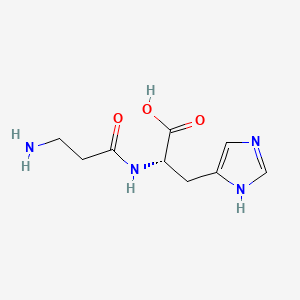
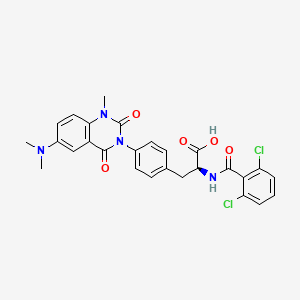
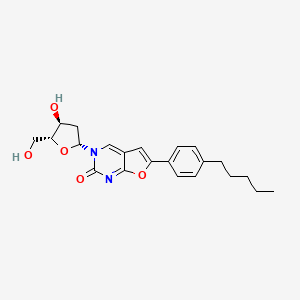
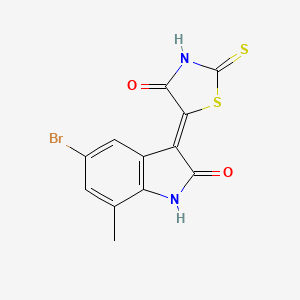
![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
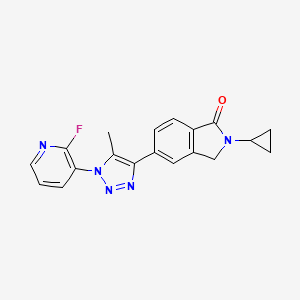
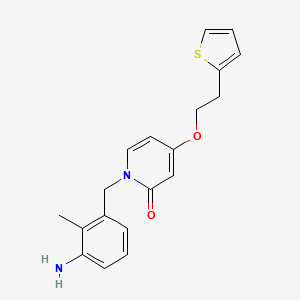
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
